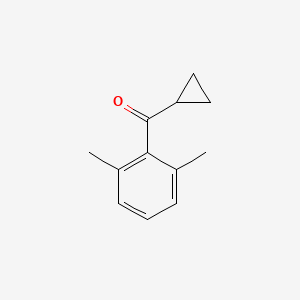

Cyclopropyl 2,6-dimethylphenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

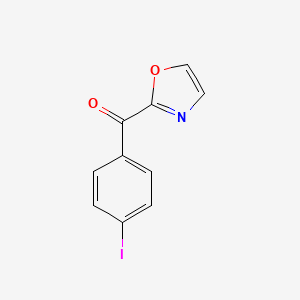

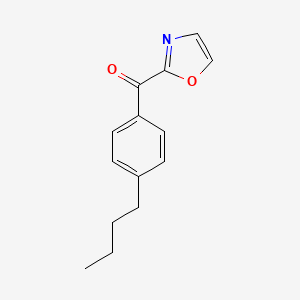

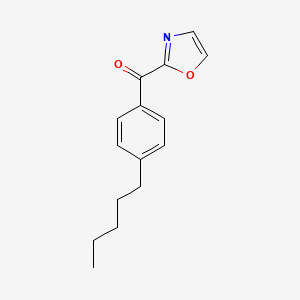

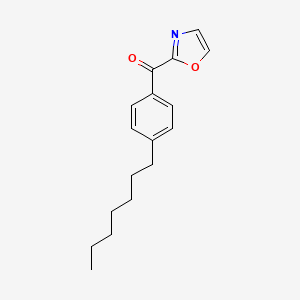

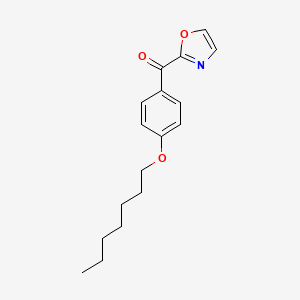

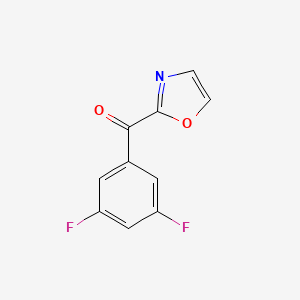

Cyclopropyl 2,6-dimethylphenyl ketone is a chemical compound with the molecular formula C12H14O . It has a molecular weight of 174.24 .

Synthesis Analysis

The synthesis of cyclopropyl ketones, including Cyclopropyl 2,6-dimethylphenyl ketone, can be challenging due to the complex molecular architectures containing cyclopropanes . A recent study describes a SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes with loadings of SmI2 as low as 15 mol % .Molecular Structure Analysis

The InChI code for Cyclopropyl 2,6-dimethylphenyl ketone is 1S/C12H14O/c1-8-4-3-5-9(2)11(8)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3 .Chemical Reactions Analysis

Cyclopropyl ketones, including Cyclopropyl 2,6-dimethylphenyl ketone, can undergo SmI2-catalyzed intermolecular radical coupling with alkynes . This process delivers a library of decorated cyclopentenes .Physical And Chemical Properties Analysis

Cyclopropyl 2,6-dimethylphenyl ketone is a colorless oil . It has a molecular weight of 174.24 .Aplicaciones Científicas De Investigación

- Catalytic Radical Cyclization : Utilized in SmI2-catalyzed intermolecular coupling reactions with alkynes .

- Cycloaddition Reactions : Applied in various cycloaddition reactions involving functionalized cyclopropanes .

- Enantioselective Processes : Used in radical coupling processes that are enantioselective with chiral-at-rhodium complexes .

- Photoredox Catalysis : Involved in visible-light-mediated interrupted Cloke-Wilson rearrangement for creating oxy-bridged macrocyclic frameworks .

Mecanismo De Acción

Target of Action

Cyclopropyl 2,6-dimethylphenyl ketone is a chemical compound with the molecular formula C12H14O

Mode of Action

A study on the intermolecular coupling of cyclopropyl ketones provides some insight . The process involves a SmI2-catalyzed radical coupling of aryl cyclopropyl ketones and alkynes, which shows a broad substrate scope and delivers a library of decorated cyclopentenes . This suggests that Cyclopropyl 2,6-dimethylphenyl ketone may interact with its targets through similar radical coupling reactions.

Biochemical Pathways

The compound’s potential to undergo radical coupling reactions suggests it may influence various biochemical pathways, particularly those involving radical chemistry .

Result of Action

Given its potential to undergo radical coupling reactions, it may induce structural changes in its molecular targets, potentially affecting their function .

Safety and Hazards

Direcciones Futuras

The study of SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes lays further groundwork for the future use of the classical reagent SmI2 in contemporary radical catalysis . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes .

Propiedades

IUPAC Name |

cyclopropyl-(2,6-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-4-3-5-9(2)11(8)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGJMZINBPMLEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642495 |

Source

|

| Record name | Cyclopropyl(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870002-28-1 |

Source

|

| Record name | Cyclopropyl(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.